molecular formula C29H39NO9 B1256679 Homoharringtonine,(S)

Homoharringtonine,(S)

Número de catálogo: B1256679
Peso molecular: 545.6 g/mol
Clave InChI: DJIVDDPFKDEQIR-XSEHADPMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LSM-5010 is a benzazepine alkaloid and a cyclic acetal.

Actividad Biológica

Homoharringtonine (HHT), a plant-derived alkaloid, has garnered significant attention in the field of oncology due to its potent biological activity, particularly against hematologic malignancies. This article explores the biological mechanisms, clinical applications, and research findings related to HHT, supported by data tables and case studies.

Homoharringtonine exhibits multiple mechanisms of action that contribute to its anti-tumor effects:

  • Inhibition of Protein Synthesis : HHT suppresses protein synthesis, which is crucial for cancer cell survival and proliferation. This leads to apoptosis and cell cycle arrest in various cancer types, particularly acute myeloid leukemia (AML) .
  • Epigenetic Modulation : HHT significantly alters DNA epigenome dynamics by decreasing global levels of 5-hydroxymethylcytosine (5hmC) through targeting the SP1/TET1 signaling axis. This mechanism is particularly relevant in AML with FLT3 mutations, where HHT's effects on FLT3 and MYC signaling pathways enhance its therapeutic efficacy .
  • Induction of Differentiation : HHT promotes myeloid differentiation in AML cells, further enhancing its anti-leukemic activity. Studies have shown that HHT can induce differentiation in various AML cell lines, which is critical for effective treatment outcomes .

Clinical Applications

HHT has been primarily used in the treatment of hematologic malignancies. Its clinical applications include:

  • Acute Myeloid Leukemia (AML) : Clinical trials have demonstrated that HHT-based regimens improve remission rates and overall survival in AML patients. A notable study involving the Chinese Children's Leukemia Group showed improved outcomes with HHT as part of an induction regimen .
  • Chronic Myeloid Leukemia (CML) : HHT is FDA-approved for CML treatment and has shown promising results when used alone or in combination with other agents like interferon-alpha .
  • Hepatocellular Carcinoma (HCC) : Recent studies indicate that HHT also exerts significant anti-tumor effects on solid tumors such as HCC by inhibiting cell proliferation, migration, and invasion .

Table 1: Summary of Key Studies on Homoharringtonine

StudyYearFocusKey Findings
2020AMLPotent inhibition of cell growth; induces apoptosis via SP1/TET1 pathway.
2015Childhood AMLImproved remission and survival rates with HHT-based induction therapy.
2001Hematologic MalignanciesHigh response rates in leukemia; effective in CML and AML.
2020HCCInhibits proliferation and migration through EphB4/β-catenin pathway.
2021HCCSignificant suppression of cell growth; enhances anti-tumor activity.

Case Studies

Case Study 1: Efficacy in Acute Myeloid Leukemia
A multicenter trial assessed the efficacy of an HHT-based regimen in children with AML. The study reported a complete remission rate of over 80% within the first two weeks of treatment, underscoring the drug's rapid action against aggressive leukemias .

Case Study 2: Combination Therapy with Apatinib
A preclinical study investigated the synergistic effects of combining Apatinib with HHT in leukemia models. Results indicated enhanced anti-leukemic effects compared to either agent alone, suggesting potential for combination therapies to improve patient outcomes .

Propiedades

Fórmula molecular

C29H39NO9

Peso molecular

545.6 g/mol

Nombre IUPAC

(3R)-3,7-dihydroxy-3-[[(2S,6S)-4-methoxy-2-methyl-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid

InChI

InChI=1S/C29H39NO9/c1-26(2,34)8-5-9-28(35,16-23(31)32)25(33)39-24-22(36-4)15-29-10-6-11-30(29)12-7-18-13-20-21(38-17-37-20)14-19(18)27(24,29)3/h13-15,24,34-35H,5-12,16-17H2,1-4H3,(H,31,32)/t24?,27-,28-,29+/m1/s1

Clave InChI

DJIVDDPFKDEQIR-XSEHADPMSA-N

SMILES

CC12C(C(=CC13CCCN3CCC4=CC5=C(C=C24)OCO5)OC)OC(=O)C(CCCC(C)(C)O)(CC(=O)O)O

SMILES isomérico

C[C@@]12C(C(=C[C@@]13CCCN3CCC4=CC5=C(C=C24)OCO5)OC)OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O

SMILES canónico

CC12C(C(=CC13CCCN3CCC4=CC5=C(C=C24)OCO5)OC)OC(=O)C(CCCC(C)(C)O)(CC(=O)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homoharringtonine,(S)
Reactant of Route 2
Reactant of Route 2
Homoharringtonine,(S)
Reactant of Route 3
Homoharringtonine,(S)
Reactant of Route 4
Homoharringtonine,(S)
Reactant of Route 5
Homoharringtonine,(S)
Reactant of Route 6
Homoharringtonine,(S)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.